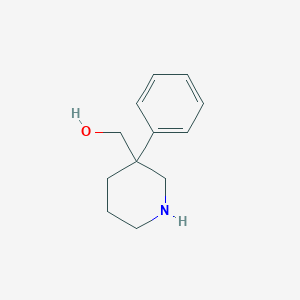

(3-Phenylpiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUSALGFGXVARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Phenylpiperidin 3 Yl Methanol

Reactions Involving the Primary Hydroxyl Group

The primary alcohol functionality is a key site for various synthetic modifications, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.

Oxidation and Reduction Chemistry

The primary hydroxyl group of (3-phenylpiperidin-3-yl)methanol can be readily oxidized to form an aldehyde and, under more stringent conditions, a carboxylic acid. The choice of oxidant is crucial to control the extent of the oxidation. Mild oxidation conditions are often preferred to avoid over-oxidation and potential side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a common method for converting primary alcohols to aldehydes with high yields and minimal byproduct formation. excli.degoogle.comuni-regensburg.decdnsciencepub.com For instance, the oxidation of related N-protected hydroxymethylpiperidines to the corresponding aldehydes is a well-established procedure. excli.degoogle.com

Conversely, while this compound is itself a product of reduction, related functional groups can be reduced to generate this core structure. For example, the corresponding piperidine-3-carboxylic acid ester or amide can be reduced using powerful reducing agents like lithium aluminum hydride (LAH) or diborane (B8814927) (BH₃) to yield the primary alcohol. rsc.orgnih.gov This reductive approach is fundamental in syntheses where the piperidine (B6355638) ring is constructed before the final functional group manipulations. rsc.org

Table 1: Representative Oxidation and Reduction Reactions

| Reaction Type | Starting Material Analogue | Reagent(s) | Product | Ref. |

|---|---|---|---|---|

| Oxidation | N-Boc-4-hydroxymethylpiperidine | DMSO, Oxalyl Chloride, Triethylamine (B128534) | N-Boc-4-formylpiperidine | excli.degoogle.com |

| Reduction | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl) lactam/ester | BH₃·DMS | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | rsc.org |

| Reduction | N-Boc-L-valinyl-4-(3-fluorophenyl)piperidine | Diborane (BH₃) | N-((S)-1-((4-(3-fluorophenyl)piperidin-1-yl)methyl)-2-methylpropyl)amine derivative | nih.gov |

Nucleophilic Substitution and Derivatization Reactions

The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce the corresponding alkyl chloride or bromide. pku.edu.cnchemistrysteps.com This transformation typically proceeds via an SN2 mechanism, especially when a base like pyridine (B92270) is used to neutralize the acidic byproducts. chemistrysteps.comucalgary.ca The resulting haloalkane derivative is a versatile intermediate that can react with a wide range of nucleophiles to introduce new functionalities. For example, the reaction of an alcohol with thionyl chloride first forms a chlorosulfite intermediate, which is then displaced by a chloride ion. libretexts.orgresearchgate.net

Esterification, Etherification, and Related Protective Group Strategies

Esterification and etherification reactions are common modifications of the hydroxyl group, often employed to install protecting groups or to link the core scaffold to other molecular fragments. The primary hydroxyl group can be acylated with acid chlorides or anhydrides in the presence of a base to form esters.

Etherification is a particularly important transformation for this class of compounds. In the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) (-)-paroxetine, a key step involves the etherification of the closely related ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol with sesamol. rsc.orgderpharmachemica.com This reaction, often a Mitsunobu reaction or a Williamson ether synthesis, highlights the utility of the hydroxymethyl group as a handle for constructing complex drug molecules.

Protecting group strategies are essential in the multi-step synthesis of complex molecules derived from this compound to ensure chemoselectivity. The hydroxyl group can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or a tetrahydropyranyl (THP) ether. These groups are stable under various reaction conditions but can be removed selectively when needed. whiterose.ac.uk

Transformations at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions, enabling the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen can be achieved by reaction with alkyl halides, such as alkyl bromides or iodides. wikipedia.orgnih.govresearchgate.net This reaction is a standard nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To prevent over-alkylation, which can lead to quaternary ammonium (B1175870) salts, specific conditions using bases like potassium carbonate or cesium carbonate can be employed for selective mono-alkylation. cdnsciencepub.comgoogle.com An alternative and highly effective method for N-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated piperidine. whiterose.ac.ukmdpi.com

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl or carboxylic acid byproduct. ajrconline.orgucl.ac.uk This reaction leads to the formation of a stable amide bond and is a common method for introducing a variety of substituents onto the piperidine ring.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K₂CO₃) | N-Alkylpiperidine | cdnsciencepub.comwikipedia.org |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine | mdpi.comucl.ac.uk |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Triethylamine) | N-Acylpiperidine | ajrconline.org |

Formation of Amides, Carbamates, and Sulfonamides

The formation of amides, carbamates, and sulfonamides at the piperidine nitrogen is crucial for modulating the physicochemical and biological properties of the resulting derivatives.

Amide Formation: Beyond simple N-acylation, more complex amides can be formed by coupling the piperidine nitrogen with carboxylic acids using peptide coupling reagents. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.govucl.ac.ukmdpi.comgoogle.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Carbamate (B1207046) Formation: Carbamates are frequently synthesized for two main purposes: as protecting groups or as stable isosteres of other functional groups. The most common carbamate protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. whiterose.ac.uknih.gov The Boc group is stable to many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). nih.govwhiterose.ac.uk

Sulfonamide Formation: Sulfonamides are important functional groups in medicinal chemistry and are often used as bioisosteres for amides or other groups. princeton.edu They are typically prepared by reacting the piperidine nitrogen with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. mdpi.comprinceton.edu The synthesis of sulfonamide derivatives of piperidine is a common strategy in the development of new therapeutic agents. mdpi.comprinceton.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (-)-Paroxetine |

| Acetic Anhydride |

| Acetyl Chloride |

| Alkyl Bromide |

| Alkyl Chloride |

| Alkyl Halide |

| Alkyl Iodide |

| Benzenesulfonyl Chloride |

| Benzyl Bromide |

| BH₃·DMS (Borane-dimethyl sulfide (B99878) complex) |

| Boc₂O (Di-tert-butyl dicarbonate) |

| Carboxylic Acid |

| Cesium Carbonate |

| Diborane |

| Dimethyl Sulfoxide (DMSO) |

| Di-tert-butyl dicarbonate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol |

| HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) |

| HOBt (1-Hydroxybenzotriazole) |

| Hydrochloric Acid (HCl) |

| Lithium Aluminum Hydride (LAH) |

| Methanesulfonyl Chloride |

| N-Boc-4-formylpiperidine |

| N-Boc-4-hydroxymethylpiperidine |

| Oxalyl Chloride |

| Phosphorus Tribromide (PBr₃) |

| Potassium Carbonate |

| Pyridine |

| Sesamol |

| Sodium Cyanoborohydride (NaBH₃CN) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Thionyl Chloride (SOCl₂) |

| Trifluoroacetic Acid |

| Trifluoroacetic Anhydride |

Electrophilic and Nucleophilic Reactions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, and when appropriately functionalized (e.g., with a halogen), it can participate in metal-catalyzed cross-coupling reactions.

Directed Ortho-Metalation (DoM) is a powerful technique for the functionalization of the ortho-position of an aromatic ring. researchgate.net This is achieved by using a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. researchgate.net In this compound, both the hydroxyl group and the piperidine nitrogen (after N-protection, for example, as a carbamate) can act as potential DMGs. rsc.orggoogle.com The lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho-position.

Electrophilic Aromatic Substitution (EAS) on the phenyl ring of this compound is governed by the directing effect of the piperidin-3-yl-methanol substituent. This alkyl substituent is generally considered to be weakly activating and ortho-, para-directing. researchgate.netacs.orgnih.gov Consequently, electrophilic attack will preferentially occur at the ortho and para positions of the phenyl ring. The relative ratio of ortho to para products can be influenced by steric hindrance from the piperidine ring.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | (3-(2-Nitrophenyl)piperidin-3-yl)methanol and (3-(4-Nitrophenyl)piperidin-3-yl)methanol |

| Halogenation | Br₂, FeBr₃ | (3-(2-Bromophenyl)piperidin-3-yl)methanol and (3-(4-Bromophenyl)piperidin-3-yl)methanol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | (3-(2-Alkylphenyl)piperidin-3-yl)methanol and (3-(4-Alkylphenyl)piperidin-3-yl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (3-(4-Acylphenyl)piperidin-3-yl)methanol (para-substitution often favored due to sterics) |

A halogenated derivative of this compound, such as (3-(4-bromophenyl)piperidin-3-yl)methanol, is a versatile substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide, catalyzed by a palladium complex. princeton.edu It is a widely used method for the formation of biaryl compounds. gre.ac.uk For instance, coupling of (3-(4-bromophenyl)piperidin-3-yl)methanol with an arylboronic acid would yield a 3-(biphenyl-4-yl)piperidin-3-yl)methanol derivative. researchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgworldwidejournals.com This allows for the introduction of vinyl groups onto the phenyl ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgmdpi.com This is a reliable method for the synthesis of aryl-alkynes. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govacs.org This is a key method for synthesizing arylamines. acs.org

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | (3-(4-Bromophenyl)piperidin-3-yl)methanol + Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Arylphenyl-piperidine derivative |

| Heck | (3-(4-Bromophenyl)piperidin-3-yl)methanol + Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 3-Alkenylphenyl-piperidine derivative |

| Sonogashira | (3-(4-Iodophenyl)piperidin-3-yl)methanol + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynylphenyl-piperidine derivative |

| Buchwald-Hartwig | (3-(4-Bromophenyl)piperidin-3-yl)methanol + R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 3-(N,N-Dialkylaminophenyl)piperidine derivative |

Ring-Modifying Reactions of the Piperidine Core

The piperidine ring of this compound can undergo significant structural modifications, including changes in ring size and skeletal rearrangements.

Ring Expansion: Methodologies have been developed for the expansion of smaller rings, such as pyrrolidines, to form piperidines. For example, a suitably substituted prolinol can undergo ring expansion via an aziridinium (B1262131) ion intermediate to yield a C3-substituted piperidine. This suggests that a retro-synthetic approach to this compound could involve the ring expansion of a corresponding 2-phenyl-2-(hydroxymethyl)pyrrolidine derivative.

Ring Contraction: Conversely, the piperidine ring can be induced to contract. A notable example is the reaction of a 4-disubstituted piperidine, which undergoes an unexpected ring contraction to a 3-disubstituted pyrrolidine (B122466). clockss.org This transformation is proposed to proceed through an intramolecular quaternization to form a bicyclic ammonium salt, which is then opened by a nucleophile to yield the contracted pyrrolidine ring. clockss.org Similarly, the oxidation of certain cyclic systems can lead to ring contraction, as seen in the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium(III) salts.

The piperidine scaffold can participate in various rearrangement reactions, often triggered by the formation of reactive intermediates such as ylides or carbocations.

Stevens Rearrangement: As mentioned in section 3.2.3, nitrogen ylides generated from quaternized piperidines can undergo a researchgate.net-sigmatropic rearrangement, known as the Stevens rearrangement. This reaction involves the migration of a substituent from the nitrogen to the adjacent carbon, leading to a rearranged piperidine derivative.

Sommelet-Hauser Rearrangement: This is another rearrangement pathway for certain nitrogen ylides, particularly those with a benzylic group attached to the nitrogen. It proceeds via a researchgate.netrsc.org-sigmatropic rearrangement.

Wagner-Meerwein Type Rearrangements: If a carbocation is generated on the piperidine ring or on a substituent, it could potentially trigger a Wagner-Meerwein type rearrangement, involving the migration of a carbon-carbon or carbon-hydrogen bond to form a more stable carbocationic intermediate, leading to a rearranged product.

A nucleophilic 1,3-rearrangement has been reported for a related system, leading to 3,4-disubstituted dihydroquinoline derivatives, highlighting the potential for skeletal reorganization in such scaffolds. wikipedia.org

Dehydrogenation and Hydrogenation of the Piperidine Ring

The piperidine ring of this compound can undergo both dehydrogenation to form a pyridine or tetrahydropyridine (B1245486) ring system, and hydrogenation, which typically involves the reduction of a pre-existing unsaturated precursor or the removal of N-substituents.

Dehydrogenation of the Piperidine Ring

The dehydrogenation of piperidine rings to form pyridines is a known transformation, often requiring specific catalysts and reaction conditions. While direct dehydrogenation of this compound to a pyridine derivative is not extensively documented in readily available literature, related transformations provide insight into its feasibility. A common strategy involves the initial dehydration of the tertiary alcohol to form a tetrahydropyridine intermediate, which can then be aromatized.

A synthetic pathway described for N-protected 3-phenylpiperidine (B1330008) derivatives involves the elimination of the hydroxyl group from a 3-hydroxy-3-phenylpiperidine intermediate to yield a mixture of tetrahydropyridine isomers google.com. This elimination is a form of intramolecular dehydration and can be considered a key step in a potential dehydrogenation sequence.

General methods for the dehydrogenation of piperidines often employ catalysts such as palladium on carbon (Pd/C) at elevated temperatures. The process can be influenced by the presence of a hydrogen acceptor.

Hydrogenation of Piperidine Precursors and Derivatives

The hydrogenation of precursors to this compound is a more commonly described transformation. For instance, the synthesis of N-protected 3-phenylpiperidine involves the hydrogenation of a mixture of tetrahydropyridine intermediates using a transition metal catalyst google.com.

Furthermore, catalytic hydrogenation is employed for the deprotection of N-substituted derivatives of similar piperidinemethanol compounds. For example, the N-benzyl group of (±)-trans-1-(phenylmethyl)-3-hydroxy-4-piperidinemethanol has been removed by hydrogenation with palladium on activated carbon (10%) as a catalyst google.com.na. This type of reaction, while not altering the saturation of the piperidine ring itself, is a critical hydrogenation process in the synthesis and modification of such molecules.

The hydrogenation of the pyridine ring to a piperidine ring is a fundamental reaction in the synthesis of many piperidine-containing compounds. This is often achieved using catalysts like platinum oxide or Raney nickel under hydrogen pressure google.com. The reverse reaction, the dehydrogenation of the piperidine ring, is also possible and can be used to create aromatic pyridine structures from saturated piperidine precursors.

Below is a table summarizing relevant catalytic hydrogenation conditions for related compounds, which can be considered indicative of the conditions that might be applied to derivatives of this compound.

Table 1: Catalytic Hydrogenation of Related Piperidine Derivatives

| Starting Material | Catalyst | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Mixture of N-protected tetrahydropyridine isomers | Transition Metal Catalyst | Hydrogen source | N-protected 3-phenylpiperidine | google.com |

| (±)-trans-1-(phenylmethyl)-3-hydroxy-4-piperidinemethanol | 10% Palladium on activated carbon | Methanol (B129727), 50°C, H₂ | (±)-trans-3-hydroxy-4-piperidinemethanol | google.com.na |

| Isonicotinic acid | Platinum oxide | Water, HCl, H₂ (Parr hydrogenator) | Isonipecotic acid | google.com |

| Phenyl-(2-thiazyl)-(4-pyridyl)methane | Platinum oxide | Acetic acid, H₂ | Phenyl-(2-thiazyl)-(4-piperidyl)methane | google.com |

| Phenyl-cyclohexenyl-(N-methyl-4-piperidyl)methane | Raney nickel | Methanol, H₂, 50-60°C | Phenyl-cyclohexyl-(N-methyl-4-piperidyl)methane | google.com |

Advanced Spectroscopic and Computational Investigations of 3 Phenylpiperidin 3 Yl Methanol

In-Depth Conformational Analysis

The spatial arrangement of atoms in (3-Phenylpiperidin-3-yl)methanol is not static. The piperidine (B6355638) ring can adopt various conformations, and the orientation of the phenyl and hydroxymethyl groups can change. Understanding these conformational preferences is key to understanding the molecule's properties.

Experimental Spectroscopic Techniques for Conformational Elucidation

Advanced spectroscopic techniques are indispensable tools for elucidating the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional (2D) methods like COSY, TOCSY, NOESY, and ROESY, are pivotal in determining the structure and conformation of complex molecules like this compound. iisc.ac.in These methods help in assigning proton (¹H) and carbon-¹³ (¹³C) signals and provide information about through-bond and through-space correlations between atoms. researchgate.netunimelb.edu.au For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of protons, which is crucial for determining the relative orientation of the phenyl and hydroxymethyl groups. Vicinal coupling constants (J values) obtained from ¹H NMR spectra offer insights into the dihedral angles between protons on adjacent carbons, thereby helping to define the chair or boat conformations of the piperidine ring and the axial or equatorial positions of the substituents.

Computational Modeling of Conformational Preferences and Energy Landscapes

Computational chemistry provides a powerful complement to experimental techniques by allowing for the detailed exploration of a molecule's conformational space.

By employing methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface of this compound. ptfarm.pl This surface maps the energy of the molecule as a function of its geometry, revealing the various stable conformations (local minima) and the energy barriers (transition states) that separate them. These calculations can predict the relative energies of different chair and boat conformations of the piperidine ring, as well as the rotational barriers for the phenyl and hydroxymethyl groups. For example, computational modeling can determine whether the phenyl group prefers an axial or equatorial position and how this preference is influenced by the hydroxymethyl group. The results of these calculations can then be compared with experimental data from NMR and vibrational spectroscopy to provide a comprehensive and validated picture of the molecule's conformational behavior.

Quantum Chemical Studies

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of this compound. These theoretical investigations are crucial for predicting how the molecule will behave in chemical reactions and for interpreting spectroscopic data.

Electronic Structure Characterization

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. ekb.egnih.gov For this compound, quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. This information helps to identify the most likely sites for electrophilic and nucleophilic attack.

Theoretical Prediction of Reactivity and Selectivity

By analyzing the electronic structure, quantum chemical methods can predict the reactivity and selectivity of this compound in various chemical reactions. For example, the calculated charge distribution can indicate which atoms are most susceptible to attack by electrophiles or nucleophiles. utdallas.edu The energies of possible reaction intermediates and transition states can be calculated to determine the most favorable reaction pathways. This predictive capability is a powerful tool in synthetic chemistry, allowing for the rational design of reactions involving this compound.

Calculation of Spectroscopic Parameters for Mechanistic Interpretation

Quantum chemistry plays a vital role in the interpretation of experimental spectra. Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand the underlying molecular properties.

For instance, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net By comparing the calculated and experimental chemical shifts, researchers can validate their structural and conformational assignments. Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be computed. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding. researchgate.net In cases where multiple conformations are present, theoretical spectra for each conformer can be calculated and compared to the experimental spectrum to determine their relative populations. beilstein-journals.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about conformational changes, solvent effects, and intermolecular interactions that are often inaccessible through experimental means alone.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of this compound is significantly influenced by its environment. The piperidine ring can adopt several low-energy conformations, primarily chair and boat forms, with the substituents (phenyl and methanol (B129727) groups) occupying either axial or equatorial positions. The polarity of the solvent can have a profound impact on the equilibrium between these conformers.

In a hypothetical MD simulation study, the conformational landscape of this compound could be explored in various solvents of differing polarity, such as water, methanol, and chloroform. By analyzing the simulation trajectories, the probability of finding the molecule in a particular conformation can be determined. For instance, in a polar protic solvent like water, conformations that maximize the exposure of the hydroxyl group to form hydrogen bonds with the solvent would be favored. Conversely, in a nonpolar solvent, conformations that minimize the exposed polar surface area might be more prevalent.

Table 1: Hypothetical Conformational Distribution of this compound in Different Solvents

| Solvent | Dielectric Constant | Predominant Conformer | Phenyl Group Orientation | Methanol Group Orientation |

| Water | 78.4 | Chair | Equatorial | Equatorial |

| Methanol | 32.7 | Chair | Equatorial | Equatorial |

| Chloroform | 4.8 | Chair | Axial | Equatorial |

The dynamics of the molecule, such as the rate of conformational transitions between chair and boat forms, can also be quantified from MD simulations. These dynamic properties are crucial for understanding how the molecule might interact with biological targets or other reactants in solution.

Simulation of Intermolecular Hydrogen Bonding and Stacking Interactions

Intermolecular interactions play a pivotal role in the behavior of this compound in condensed phases. The hydroxyl group of the methanol substituent and the nitrogen atom of the piperidine ring can act as hydrogen bond donors and acceptors, respectively. Furthermore, the phenyl ring can participate in π-π stacking interactions.

MD simulations can provide a detailed picture of these interactions. By analyzing the radial distribution functions (RDFs) between specific atoms of this compound and solvent molecules, the nature and strength of hydrogen bonds can be inferred. For example, the RDF between the hydroxyl hydrogen of the methanol group and the oxygen atom of water molecules would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Similarly, simulations of multiple this compound molecules can reveal the propensity for self-aggregation through hydrogen bonding and π-π stacking. Analysis of the relative orientation of the phenyl rings of neighboring molecules can quantify the extent of stacking interactions. These interactions can be particularly important in determining the solubility and crystal packing of the compound.

Computational Elucidation of Reaction Mechanisms

Computational quantum chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetics and structures of transition states and intermediates. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and selectivity.

Transition State Search and Characterization

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.orgnumberanalytics.com Various computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be employed to locate the geometry of the TS.

Once a candidate TS structure is found, it must be characterized by frequency analysis. A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactants and products. acs.org

For a hypothetical reaction involving the nucleophilic attack of an external nucleophile on the carbon atom of the hydroxymethyl group of this compound, a transition state search would be performed. The resulting imaginary frequency would correspond to the breaking of the C-O bond and the formation of the new bond with the nucleophile.

Reaction Pathway Mapping and Energy Profile Analysis

With the reactants, products, and transition state structures optimized, the entire reaction pathway can be mapped. This is often achieved by performing an intrinsic reaction coordinate (IRC) calculation, which traces the minimum energy path downhill from the transition state to the reactants and products. acs.org

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -5.7 |

This energy profile would reveal that the reaction is exothermic and has a significant activation barrier, suggesting that it would proceed at a moderate rate at room temperature. acs.orgacs.org By analyzing the electronic structure and bonding changes along the reaction pathway, a deeper understanding of the factors influencing the reaction's feasibility and kinetics can be obtained. For instance, the role of the phenyl and piperidine substituents in stabilizing or destabilizing the transition state can be computationally evaluated. jmaterenvironsci.com

Role of 3 Phenylpiperidin 3 Yl Methanol As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Structurally Diverse Piperidine (B6355638) Derivatives

(3-Phenylpiperidin-3-yl)methanol serves as a foundational scaffold for the synthesis of a multitude of structurally varied piperidine derivatives. The piperidine ring is a prevalent motif in many biologically active compounds and natural products. The presence of the phenyl group at the 3-position and the hydroxymethyl group provides multiple points for chemical modification, allowing for the generation of a library of derivatives with distinct properties.

The hydroxyl group can be readily converted into other functional groups, such as halides, azides, or amines, through standard organic transformations. These transformations pave the way for subsequent coupling reactions, including nucleophilic substitutions and carbon-carbon bond-forming reactions, to introduce a wide range of substituents. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in reactions like Wittig olefination, reductive amination, or amide bond formation.

Furthermore, the secondary amine of the piperidine ring can be N-alkylated or N-arylated to introduce additional diversity. This versatility allows for the systematic exploration of the chemical space around the piperidine core, which is crucial in fields like medicinal chemistry for establishing structure-activity relationships. The phenyl group can also be modified through aromatic substitution reactions, although this is generally less common than modifications at the nitrogen or the hydroxymethyl group.

The ability to generate a wide array of derivatives from a single, readily accessible precursor underscores the importance of this compound in synthetic organic chemistry. smolecule.comnih.gov

Contributions to Stereochemical Complexity in Advanced Organic Synthesis

The stereochemistry of a molecule is paramount as it dictates its biological activity and physical properties. researchgate.net this compound possesses a chiral center at the C3 position of the piperidine ring, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds. The control of stereochemistry is a central theme in modern organic synthesis, and the use of chiral precursors like this compound is a powerful strategy to achieve this goal. iranchembook.irrushim.ru

The relative stereochemistry between the phenyl group and other substituents introduced onto the piperidine ring can be controlled through various diastereoselective reactions. uou.ac.in For example, the reduction of a ketone precursor to this compound can be performed using stereoselective reducing agents to favor the formation of one diastereomer over the other. Similarly, reactions at the hydroxymethyl group or the piperidine nitrogen can be influenced by the existing stereocenter, leading to the preferential formation of a particular stereoisomer.

The ability to introduce and control stereochemical complexity is a hallmark of advanced organic synthesis, and this compound provides a valuable tool for achieving this objective. researchgate.netresearchgate.net

Application in Scaffold-Oriented Synthesis and Diversity-Oriented Synthesis Beyond Pharmacophores

Scaffold-oriented synthesis and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of structurally diverse and complex small molecules. frontiersin.orgscispace.comnih.gov These approaches aim to explore a broad range of chemical space to identify novel compounds with interesting biological activities or material properties. This compound is an ideal starting point for such synthetic endeavors due to its inherent three-dimensionality and multiple functionalization points. whiterose.ac.uk

In scaffold-oriented synthesis, the core structure of this compound can be elaborated into a variety of distinct molecular scaffolds. whiterose.ac.uk For example, the hydroxyl group can be used as a handle to initiate cyclization reactions, leading to the formation of bicyclic or spirocyclic systems. These new scaffolds can then be further functionalized to create a library of compounds with diverse shapes and substitution patterns.

Diversity-oriented synthesis takes this concept a step further by employing branching reaction pathways to generate a wide range of structurally unrelated molecules from a common starting material. frontiersin.org The reactivity of the different functional groups in this compound can be selectively harnessed to direct the synthesis towards different molecular architectures. For instance, selective protection and activation of the hydroxyl group and the piperidine nitrogen can lead to divergent synthetic routes, each yielding a unique class of compounds.

The application of this compound in these advanced synthetic strategies extends beyond the traditional focus on pharmacophores and allows for the exploration of novel chemical entities with potential applications in various scientific disciplines. researchgate.neticm.edu.pl

Integration into Multicomponent Reaction Sequences for Library Generation of Chemical Entities

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. dovepress.comacsgcipr.orge-bookshelf.de MCRs are particularly well-suited for the rapid generation of large and diverse chemical libraries, a key activity in drug discovery and materials science. researchgate.netscielo.br The functional groups present in this compound make it an excellent substrate for integration into MCR sequences.

The primary alcohol can be oxidized to an aldehyde, which can then participate in a variety of MCRs, such as the Ugi, Passerini, or Biginelli reactions. These reactions allow for the introduction of multiple points of diversity in a single synthetic operation. For example, in an Ugi reaction, the aldehyde derived from this compound can be combined with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative.

The piperidine nitrogen can also be a reactive component in certain MCRs. By carefully choosing the reaction conditions and the other reactants, either the hydroxyl or the amine functionality can be made to participate in the MCR, leading to different product scaffolds. This ability to selectively engage different functional groups in MCRs further enhances the utility of this compound as a building block for library generation. The efficiency and diversity-generating power of MCRs, coupled with the structural features of this compound, provide a powerful platform for the discovery of new chemical entities.

Strategic Deployment in Total Synthesis of Natural Products or Synthetic Targets

The total synthesis of complex natural products and other challenging synthetic targets is a major driver of innovation in organic chemistry. beilstein-journals.orgcnrs.frepfl.ch These endeavors often require the development of novel synthetic strategies and the strategic use of versatile building blocks. This compound, with its embedded stereocenter and functional handles, can be a valuable starting material or key intermediate in the synthesis of such complex molecules. nih.gov

In a total synthesis campaign, the piperidine core of this compound can be incorporated into the final target structure. The phenyl and hydroxymethyl groups can serve as precursors to other functionalities or as points for connecting other fragments of the molecule. The stereochemistry of the C3 position can be used to set a crucial stereocenter in the target molecule, avoiding the need for a late-stage, and often difficult, stereoselective transformation.

Emerging Research Directions and Future Perspectives in 3 Phenylpiperidin 3 Yl Methanol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant shift towards "green" chemistry is influencing the synthesis of piperidine-containing molecules, including (3-Phenylpiperidin-3-yl)methanol. This involves redesigning synthetic pathways to reduce waste, avoid hazardous materials, and improve energy efficiency.

The application of green chemistry principles is moving beyond academic curiosity to become a core priority in pharmaceutical manufacturing. pmarketresearch.com For piperidine (B6355638) synthesis, this involves replacing toxic reagents with more benign alternatives and utilizing catalytic methods to improve atom economy. pmarketresearch.comnih.gov Recent trends show a preference for catalytic hydrogenation methods which reduce environmental impact while adhering to strict quality standards. pmarketresearch.com Water-mediated reactions, such as the intramolecular cyclization following a bis-aza Michael addition, represent a green approach to producing substituted piperidinols. nih.gov The sustainability of these processes is often quantified using metrics like Process Mass Intensity (PMI) and E-factor, with lower values indicating a greener process. researchgate.net Even the choice of base is scrutinized; for instance, in some processes, alternatives to piperidine are sought to enhance sustainability. rsc.org Microwave-assisted, solvent-free reactions, sometimes using piperidine itself as a catalyst, offer an environmentally friendly pathway to related heterocyclic structures. rasayanjournal.co.in

Table 1: Application of Green Chemistry Principles in Piperidine Synthesis

| Principle | Application in Piperidine Synthesis | Example / Finding |

|---|---|---|

| Waste Prevention | Designing syntheses with high atom economy. | A one-pot multicomponent synthesis of tetrahydropyridines minimizes waste by combining multiple steps. researchgate.net |

| Safer Solvents & Auxiliaries | Using water as a reaction medium or eliminating solvents altogether. | Water-mediated intramolecular cyclization affords piperidinols, avoiding hazardous organic solvents. nih.gov |

| Design for Energy Efficiency | Employing microwave irradiation to accelerate reactions at ambient pressure. | Microwave-assisted, solvent-free synthesis of styryl dyes using a piperidine catalyst demonstrates energy efficiency. rasayanjournal.co.in |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Sulfonated catalysts derived from sugarcane bagasse ash (SCBA) have been used for Biginelli reactions to create related heterocycles. researchgate.net |

| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Zirconium tetrachloride is used in catalytic amounts for the multicomponent synthesis of polysubstituted tetrahydropyridines. researchgate.net |

Biocatalysis offers an exceptionally powerful tool for creating complex, chiral piperidine structures with high selectivity under mild conditions. chemrxiv.org Enzymes are increasingly used to perform transformations that are challenging for traditional chemical methods. A chemo-enzymatic approach that combines chemical synthesis with biocatalysis can be used for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.govacs.orgresearchgate.net This strategy has been applied to the synthesis of precursors for significant drugs. researchgate.net

Researchers have successfully used enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized on supports like magnetic nanotubes to improve reusability, for the synthesis of clinically valuable piperidines through multicomponent reactions. rsc.orgrsc.org Other enzymatic systems, such as a combination of ω-transaminase (ω-TA) and monoamine oxidase (MAO-N), can create chiral 2,5-disubstituted pyrrolidines in a one-pot cascade, a strategy with potential for piperidine synthesis. researchgate.net Recent breakthroughs include the use of hydroxylase enzymes, such as ectoine (B1671093) 5-hydroxylase, to functionalize the piperidine ring at specific positions, a key step in building molecular complexity. chemistryviews.org

Table 2: Enzymes in Piperidine and Related Heterocycle Synthesis

| Enzyme Class | Specific Enzyme Example | Reaction Type | Key Finding |

|---|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Multicomponent reaction | Immobilized CALB serves as a reusable and efficient biocatalyst for piperidine synthesis. rsc.orgrsc.org |

| Hydroxylase | Ectoine 5-hydroxylase (SaEctD) | C–H Hydroxylation | Capable of hydroxylating 3-carboxylated piperidines, providing a key intermediate for further functionalization. chemistryviews.org |

| Oxidase / Reductase | 6-HDNO / Ene Imine Reductase (EneIRED) | Dearomatization Cascade | A one-pot cascade converts N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-disubstituted piperidines. nih.govacs.org |

| Transaminase | ω-Transaminase (ω-TA) | Aza-Michael reaction | Mediates a key aza-Michael reaction, providing a biocatalytic route to 2,6-disubstituted piperidines. researchgate.net |

| Lipase | Lipase PS / Porcine Pancreatic Lipase | Kinetic Resolution | Sequential use of two lipases with opposite enantioselectivity allows for the resolution of N-Boc-piperidine-2-ethanol. nih.gov |

Application of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing (CM), is rapidly being adopted for the synthesis of active pharmaceutical ingredients (APIs), including those with a piperidine core. chemicalsknowledgehub.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and reduced cost. chemicalsknowledgehub.comnih.gov The synthesis of piperidine derivatives via electroreductive cyclization in a flow microreactor has been shown to produce higher yields compared to conventional batch reactions. nih.govresearchgate.net

Continuous flow systems enable the safe handling of hazardous reagents and reactive intermediates, allowing for reaction conditions (e.g., high temperature and pressure) that are impractical in large batch reactors. researchgate.net For example, Lonza has patented continuous flow chemistry systems that reduce reaction times for modifying the piperidine ring by up to 60%. pmarketresearch.com This approach has been successfully applied to the rapid and scalable synthesis of α-chiral piperidines and intermediates for drugs like vortioxetine (B1682262) and rifampicin. researchgate.netacs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Piperidines

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Yield & Selectivity | Often lower due to side reactions and thermal gradients. | Generally higher yields and improved selectivity due to precise control over reaction parameters. nih.gov |

| Safety | Higher risk when handling hazardous materials or exothermic reactions at scale. | Inherently safer due to small reaction volumes and superior heat dissipation. chemicalsknowledgehub.com |

| Scalability | Scale-up can be complex and non-linear, often requiring re-optimization. | Easily scalable by running the system for longer durations ("scaling out"). acs.org |

| Reaction Time | Can be lengthy, sometimes requiring over 24 hours for completion. researchgate.net | Significantly reduced, often to minutes, leading to higher productivity. researchgate.netacs.org |

| Example Application | Laboratory-scale synthesis. | Multi-gram scale synthesis of hydroxychloroquine (B89500) and electroreductive cyclization to form piperidines. nih.govresearchgate.net |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Route Design

Artificial intelligence (AI) and machine learning (ML) are poised to transform synthetic chemistry from a labor-intensive practice to a data-driven science. nso-journal.org For complex heterocyclic scaffolds like piperidine, AI can predict molecular properties, optimize reaction conditions, and design novel, efficient synthetic routes. numberanalytics.com Computer-Aided Synthesis Planning (CASP) tools, which have evolved significantly since their inception, can now deconstruct complex molecules like this compound into simple, commercially available precursors. rsc.org

Modern AI models can propose optimal synthetic pathways, helping chemists prepare target molecules more efficiently. rsc.org Platforms like Synthia™ are capable of designing greener synthetic routes by avoiding toxic reagents and byproducts. researchgate.net For heterocyclic chemistry, where reaction data can be sparse, transfer learning techniques are being employed to improve the accuracy of retrosynthesis prediction models. chemrxiv.org This integration of AI not only accelerates the discovery process but also facilitates the development of more robust and sustainable manufacturing processes. nso-journal.org

Table 4: AI and Machine Learning in Heterocyclic Chemistry Synthesis

| Tool / Technique | Application | Function / Purpose |

|---|---|---|

| Retrosynthesis Models | Synthetic Route Design | Deconstructs a target molecule into simpler, purchasable starting materials. rsc.orgchemrxiv.org |

| Property Prediction Models | Lead Optimization | Predicts physicochemical properties (e.g., solubility, reactivity) of novel heterocyclic compounds. numberanalytics.com |

| Reaction Optimization | Process Development | Analyzes large datasets to identify optimal reaction conditions (temperature, catalyst, solvent). researchgate.net |

| Transfer Learning | Model Improvement | Overcomes low data availability for specific reaction classes (e.g., heterocycle formation) to improve prediction accuracy. chemrxiv.org |

| Autonomous Experimentation | Lab Automation | Integrates AI with robotic systems to perform experiments with high efficiency and reproducibility. rsc.org |

Exploration of Novel Catalytic Systems for Direct C-H Functionalization of the Core Structure

Directly converting C–H bonds into C–C or C-heteroatom bonds is a primary goal of modern organic synthesis, as it offers the most atom-economical way to elaborate a core structure. yale.eduacs.org For the piperidine scaffold, this is particularly challenging due to the relative inertness of its C–H bonds. nih.gov Site selectivity is a major hurdle; the C2 position is electronically activated but can be sterically hindered, while the C3 position is electronically deactivated, making direct functionalization difficult. nih.govd-nb.info

Recent research has focused on developing novel catalytic systems, primarily using rhodium and palladium, to achieve site-selective C–H functionalization. nih.govd-nb.infoacs.org Often, these methods rely on directing groups attached to the piperidine nitrogen or another part of the molecule to guide the catalyst to a specific C–H bond. acs.orgacs.org For instance, an aminoquinoline directing group at the C3 position can steer palladium catalysts to perform C-H arylation at the C4 position with high regio- and stereoselectivity. acs.org An indirect approach to functionalizing the challenging C3 position involves the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by selective ring-opening. nih.govd-nb.info

Table 5: Catalytic C-H Functionalization of the Piperidine Ring

| Catalyst System | Target Position | Type of Functionalization | Key Strategy / Finding |

|---|---|---|---|

| Rh2(R-TCPTAD)4 | C2 | C-H Insertion (Carbene) | Site selectivity is controlled by the catalyst and the nitrogen protecting group (N-Boc). nih.gov |

| Rh2(S-2-Cl-5-BrTPCP)4 | C4 | C-H Insertion (Carbene) | Steric shielding by the catalyst and a specific N-acyl protecting group directs functionalization to C4. nih.gov |

| Pd(OAc)2 / AQ Directing Group | C4 | C-H Arylation | An aminoquinoline (AQ) directing group at C3 selectively directs arylation to the C4 position. acs.org |

| Rh(I) Catalysis | N/A | C-H Alkenylation / Cyclization | A cascade process involving C-H alkenylation followed by electrocyclization builds the functionalized piperidine ring. yale.edu |

| Rh(III) Catalysis | N/A | Hydroarylation / Cyclization | α,β-Unsaturated oximes react with olefins to form 2,3-dihydropyridines, which can be hydrogenated to piperidines. mdpi.com |

| Indirect C3 Functionalization | C3 | Arylacetate Addition | An indirect method via asymmetric cyclopropanation of a tetrahydropyridine and subsequent reductive ring-opening. nih.gov |

Investigations into Photoinduced and Electro-Organic Transformations

Photoinduced and electro-organic reactions are emerging as powerful and sustainable alternatives to traditional synthetic methods. These techniques often proceed under mild conditions without the need for harsh chemical oxidants or reductants. nih.govrsc.org

Visible-light photoredox catalysis has been successfully employed for the highly diastereoselective C–H arylation of complex piperidines. nih.govescholarship.org In these reactions, a photocatalyst, such as an iridium complex, absorbs light and initiates a radical-based transformation. nih.gov Other visible-light-induced methods have been developed for the difunctionalization of piperidines, for instance, installing both a chloro and a hydroxy group at adjacent positions using N-chlorosuccinimide as a chlorine radical source. rsc.org

Electro-organic synthesis, which uses electricity to drive chemical reactions, is another green methodology gaining traction. nih.govresearchgate.net It has been effectively combined with flow microreactors to synthesize piperidine derivatives through reductive cyclization. nih.govresearchgate.net Anodic oxidation in a flow cell has also been used to achieve the α-methoxylation of N-formylpiperidine, creating a valuable intermediate for introducing various carbon nucleophiles at the C2 position. nih.gov These methods provide access to reactive intermediates under mild conditions, expanding the toolkit for constructing and functionalizing the piperidine core. nih.govacs.org

Table 6: Emerging Photo- and Electro-Organic Methods for Piperidine Synthesis

| Method | Transformation | Reagents / Conditions | Key Feature |

|---|---|---|---|

| Photoredox Catalysis | α-Amino C–H Arylation | Ir(ppy)3 photocatalyst, visible light, cyanoarene | Achieves high diastereoselectivity, even on complex piperidine substrates. nih.govescholarship.org |

| Visible-Light Induction | C(sp³)–H Dichloro-hydroxylation | N-chlorosuccinimide (NCS), visible light | Site-selective functionalization to form 3,3-dichloro-2-hydroxy-piperidines. rsc.org |

| Visible-Light Induction | α,γ-C(sp³)–H Difunctionalization | Photocatalyst, 1,5-hydrogen atom transfer | Creates bridged-ring molecules via simultaneous functionalization at two different positions. acs.org |

| Electroreductive Cyclization | Ring Formation | Imine, dihaloalkane, flow microreactor | A green method for synthesizing the piperidine ring with higher yields than batch processes. nih.govresearchgate.net |

| Anodic Methoxylation | α-C–H Functionalization | N-formylpiperidine, MeOH, flow electrolysis cell | Provides a key N-acyliminium ion precursor for introducing nucleophiles at the C2 position. nih.gov |

Rational Design of Derivatives for Advanced Material Science or Analytical Applications (excluding specific biological applications)

The unique structural framework of this compound, characterized by a tertiary amine, a hydroxyl group, and a phenyl ring, presents a versatile scaffold for the rational design of novel derivatives with tailored properties for advanced material science and analytical applications. While the primary research focus has been on its pharmaceutical potential, the strategic functionalization of this molecule opens avenues for its use in creating sophisticated materials and analytical tools. The design principles revolve around modifying the core structure to imbue it with specific photophysical, electronic, or binding properties.

Derivatives as Building Blocks for Advanced Polymers

The this compound structure contains two key functional groups, the secondary amine (once the piperidine nitrogen is deprotected, if necessary) and the primary alcohol, which can be exploited for polymerization reactions.

Polyester and Polyurethane Synthesis: The hydroxyl group can readily participate in condensation polymerization with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. By introducing this compound as a monomer, the resulting polymers would feature pendant phenylpiperidine moieties. These bulky, rigid side groups can significantly influence the polymer's properties, potentially increasing the glass transition temperature (Tg), improving thermal stability, and altering solubility characteristics.

Epoxy Resins: The secondary amine of the piperidine ring can act as a curing agent for epoxy resins. The reaction of the amine with the epoxide groups would lead to a cross-linked polymer network. The incorporation of the phenylpiperidine structure could enhance the mechanical strength and chemical resistance of the cured resin.

Design of Fluorescent Probes and Chemical Sensors

The inherent structure of this compound is a suitable starting point for the design of fluorescent chemosensors. nih.govresearchgate.net The general strategy involves creating a system where the binding of an analyte modulates the fluorescence output of a fluorophore integrated into the molecule. nih.gov

Ion Sensing: The piperidine nitrogen and the hydroxyl oxygen can act as a chelating unit for metal ions. researchgate.net By attaching a fluorophore, such as a naphthalene (B1677914) or coumarin (B35378) derivative, to the phenyl ring, a fluorescent sensor can be constructed. In the unbound state, the fluorescence might be quenched. Upon binding a target metal ion, a conformational change could restore or enhance fluorescence, providing a detectable signal. rsc.org The design of such sensors is a significant area of research in analytical chemistry. nih.govrsc.org

pH Sensors: The basic piperidine nitrogen makes derivatives of this compound sensitive to changes in pH. Protonation of the nitrogen in acidic conditions would alter the electronic properties of the molecule. If a pH-sensitive fluorophore is incorporated, this protonation event can trigger a change in fluorescence intensity or a shift in the emission wavelength, allowing for the ratiometric sensing of pH. acs.org

Applications in Organic Electronics

Phenyl-substituted heterocyclic compounds are of growing interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgaip.orggoogle.com The rational design of this compound derivatives could lead to novel materials for these technologies.

Hole-Transporting Materials: The electron-rich nature of the phenylpiperidine system suggests its potential use in hole-transporting layers of OLEDs. By functionalizing the phenyl ring or the piperidine nitrogen with other aromatic moieties, extended π-conjugated systems can be created. These materials facilitate the movement of positive charge carriers (holes) to the emissive layer of the device, improving its efficiency and stability.

Dielectric Layers: Polymerization of appropriately functionalized this compound monomers could yield polymers with high dielectric constants. The polar nature of the piperidine and hydroxyl groups can contribute to the material's ability to store electrical energy, making them candidates for use as gate dielectrics in organic field-effect transistors (OFETs).

Development of Analytical Standards and Chiral Selectors

Beyond active sensing, derivatives of this compound can serve as critical, passive components in analytical methodologies.

Reference Standards: As an impurity in the synthesis of pharmaceuticals like Paroxetine, well-characterized derivatives of this compound are essential for analytical method development and quality control in the pharmaceutical industry. These standards are used to calibrate analytical instruments and to quantify the levels of impurities in drug substances.

Chiral Stationary Phases: The chiral nature of this compound makes it an attractive candidate for the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). By immobilizing a chiral derivative onto a solid support, such as silica (B1680970) gel, a column can be created that is capable of separating enantiomers. The phenyl and piperidine groups provide sites for π-π stacking and hydrogen bonding interactions, which are crucial for chiral recognition.

The following table summarizes potential derivatives of this compound and their rationally designed applications in material science and analytical chemistry.

| Derivative/Modification | Target Application | Scientific Rationale |

| Poly((3-phenylpiperidin-3-yl)methyl acrylate) | Specialty Polymer | The bulky phenylpiperidine side group can increase the polymer's glass transition temperature and modify its refractive index. |

| N-Aryl-(3-Phenylpiperidin-3-yl)methanol | Hole-Transport Material (OLEDs) | Creates an extended π-conjugated system, facilitating the transport of positive charge carriers. google.com |

| (3-(4-Naphthalimidophenyl)piperidin-3-yl)methanol | Fluorescent Sensor for Metal Ions | The piperidine and hydroxyl groups can chelate metal ions, causing a change in the fluorescence of the naphthalimide group. researchgate.netnih.gov |

| N-(4-Vinylbenzyl)-(3-phenylpiperidin-3-yl)methanol | Monomer for Functional Polymers | Allows for incorporation into polymers via free-radical polymerization, introducing the phenylpiperidine moiety as a functional side group. |

| Immobilized (3R,4S)- this compound | Chiral Stationary Phase (HPLC) | The defined stereochemistry and interaction sites (phenyl, amine, hydroxyl) enable the separation of enantiomers. |

While the exploration of this compound in material science and analytical applications is still in its nascent stages, the foundational principles of chemical design strongly suggest a promising future for its derivatives in these fields. Further research into the synthesis and characterization of these novel compounds is warranted to fully unlock their potential.

Q & A

Q. What are the optimal synthetic routes for (3-Phenylpiperidin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of piperidine derivatives. For example, describes a related compound synthesized via fluorination followed by LiAlH4 reduction. Adapting this, this compound can be prepared by reacting 3-phenylpiperidine with formaldehyde under controlled pH (8–9) and temperature (40–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify the piperidine ring conformation and methanol group position. NOESY experiments resolve stereochemical ambiguities.

- FT-IR : Confirm hydroxyl (O–H stretch at ~3300 cm) and aromatic C–H stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO).

Cross-reference data with computational models (DFT-based NMR predictions) to resolve structural uncertainties .

Advanced Research Questions

Q. What experimental strategies address contradictory data in the biological activity of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from enantiomeric impurities or solvent effects. Strategies include:

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually.

- Solvent Screening : Evaluate activity in polar (DMSO) vs. nonpolar (THF) solvents to assess aggregation or solubility biases.

- Dose-Response Profiling : Perform dose-response curves (IC/EC) across multiple cell lines to identify cell-type-specific effects.

emphasizes rigorous metabolite characterization to rule out off-target interactions .

Q. How can computational modeling predict the pharmacokinetic properties of (3-Phenylpiiperidin-3-yl)methanol derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability.

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and solubility. For example, the hydroxyl group increases hydrophilicity, potentially reducing bioavailability.

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments (GROMACS software).

’s AI-driven synthesis planning tools (e.g., retrosynthetic analysis) can be adapted for derivative design .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Industrial-scale synthesis often suffers from racemization due to harsh conditions. Mitigation strategies:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance ee (>90%).

- In-line Monitoring : Implement PAT (Process Analytical Technology) with real-time Raman spectroscopy to track ee during reactions.

- Crystallization Optimization : Use solvent mixtures (ethanol/water) for selective crystallization of the desired enantiomer.

’s experimental design frameworks for chromatography can guide purification scale-up .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy studies of this compound-based compounds?

- Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify active/inactive metabolites in vivo. Compare with in vitro hepatic microsome assays to assess metabolic conversion rates. Use pharmacokinetic modeling (e.g., NONMEM) to correlate exposure levels with efficacy. ’s criteria for metabolite inclusion (defined structures, mass spectrometry validation) ensure data reliability .

Handling and Safety

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS classifications from analogous compounds ():

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335).

- First Aid : Immediate rinsing with water for skin/eye contact (H315/H319) and activated charcoal for ingestion (H302).

Stability tests (TGA/DSC) should confirm storage conditions (2–8°C, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.